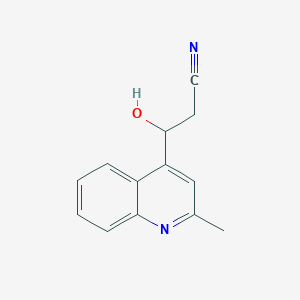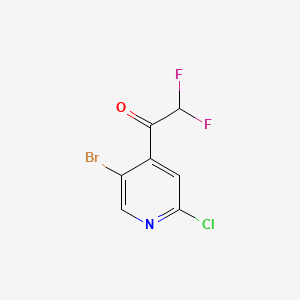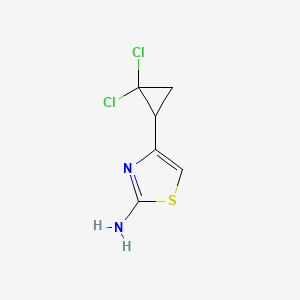![molecular formula C14H15FO2 B13584868 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for research in medicinal chemistry and materials science. The incorporation of a fluorine atom and a phenyl group further enhances its chemical properties, potentially offering improved biological activity and physicochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the fluorine and phenyl groups. The final step involves the addition of the propanoic acid moiety.
Preparation of Bicyclo[1.1.1]pentane Core: This can be achieved through a series of cycloaddition reactions, often starting with simple alkenes and alkynes.
Introduction of Fluorine and Phenyl Groups: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions, depending on the specific reagents and conditions used.
Addition of Propanoic Acid Moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the fluorine atom, which may result in different physicochemical properties and biological activity.
2-(2-Fluoro-1-bicyclo[1.1.1]pentanyl)propanoic acid: Lacks the phenyl group, which can affect its binding affinity and selectivity.
2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid: Has a different carboxylic acid moiety, which can influence its reactivity and biological effects.
Uniqueness
The combination of the fluorine atom, phenyl group, and bicyclo[1.1.1]pentane core in 2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid makes it unique. This structure provides a balance of rigidity, stability, and enhanced binding properties, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C14H15FO2 |
|---|---|
分子量 |
234.27 g/mol |
IUPAC 名称 |
2-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C14H15FO2/c1-9(11(16)17)13-7-14(8-13,12(13)15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17) |
InChI 键 |
CQEAUMIULAAZCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)C12CC(C1)(C2F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
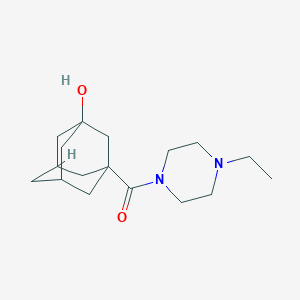
![[2-Bromo-6-(dimethylamino)phenyl]methanol](/img/structure/B13584799.png)
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
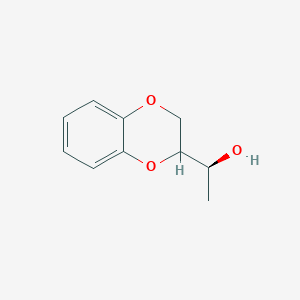

![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)

